molecular formula C6H6BrN3O2 B1517303 (6-Bromo-5-nitropyridin-2-yl)methanamine CAS No. 914224-00-3

(6-Bromo-5-nitropyridin-2-yl)methanamine

Cat. No.: B1517303
CAS No.: 914224-00-3
M. Wt: 232.03 g/mol
InChI Key: FFHVXUYOKNPOSM-UHFFFAOYSA-N
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Description

(6-Bromo-5-nitropyridin-2-yl)methanamine (CAS 914224-00-3) is a high-purity chemical compound with a molecular formula of C6H6BrN3O2 and a molecular weight of 232.03 g/mol . This organobromine compound belongs to the pyridine class and features both bromo and nitro substituents on its aromatic ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. As a key intermediate, it is primarily used in the research and development of novel pharmaceutical compounds. Its multifunctional structure allows it to participate in various cross-coupling reactions and nucleophilic substitutions, enabling researchers to construct more complex molecular architectures. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

(6-bromo-5-nitropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHVXUYOKNPOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CN)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (Amination) of Halogenated Nitro-Pyridines

A common synthetic strategy involves nucleophilic aromatic substitution (SNAr) of halogenated nitropyridines with methylamine or related amines to introduce the methanamine moiety at the 2-position of the pyridine ring.

  • Starting Material: 6-Bromo-5-nitropyridine or its positional isomers (e.g., 5-bromo-2-chloro-3-nitropyridine).
  • Nucleophile: Methylamine (often as a solution in tetrahydrofuran or ethanol).
  • Solvent: Dichloromethane, tetrahydrofuran, or ethanol.
  • Conditions: Typically carried out at mild temperatures (0–50 °C) with prolonged reaction times (overnight to several hours).
  • Outcome: High regioselectivity for substitution at the 2-position without formation of 5-aminated byproducts due to the electronic nature of the pyridine ring.
  • Yield: High yields reported, for example, 88% isolated yield for 5-bromo-N-methyl-3-nitropyridin-2-amine from 5-bromo-2-chloro-3-nitropyridine and methylamine.

Example Reaction:

Parameter Details
Reactants 5-bromo-2-chloro-3-nitropyridine + methylamine
Solvent Ethanol
Temperature 0 °C (cooling before amine addition)
Reaction Time Several hours to overnight
Product Isolation Filtration and purification
Yield 88%

This method benefits from the nucleophilicity of methylamine and the activated halogen leaving group on the pyridine ring facilitated by the electron-withdrawing nitro group.

Reduction of Nitro Group Followed by Amination

Another approach involves the reduction of the nitro group on a bromo-substituted nitropyridine intermediate to an amino group, which can then be further functionalized.

  • Reduction Methods: Metal-free catalytic hydrogenation or hydrazine monohydrate reduction under mild conditions.
  • Catalysts: Rhodium catalysts (e.g., 0.30 mol% Rh) in tetrahydrofuran have been used for selective reductions.
  • Reaction Monitoring: Thin layer chromatography (TLC) is commonly used to follow the disappearance of starting materials and appearance of hydroxylamine intermediates.
  • Subsequent Functionalization: After reduction, the amine intermediate can be acylated or further derivatized.
  • Yields: Moderate to good yields (~69%) reported for related hydroxylamine intermediates.
Step Conditions Notes
Reduction Hydrazine monohydrate, Rh catalyst, THF, ambient atmosphere Monitored by TLC for intermediate formation
Reaction Time Several hours (e.g., 4 h) Controlled addition of reagents via syringe pump
Product Isolation Chromatographic purification Red solid obtained with 69% yield

This method allows for selective reduction without affecting the bromine substituent, preserving the substitution pattern necessary for further transformations.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic Aromatic Substitution (Amination) 5-bromo-2-chloro-3-nitropyridine Methylamine, ethanol, 0 °C 88 High regioselectivity, simple work-up
Reduction of Nitro Group 3-bromo-2-methoxy-5-nitropyridine Hydrazine monohydrate, Rh catalyst, THF 69 Selective reduction, intermediate formation
Metal-Free Reductive Amination 2-bromo-5-nitropyridine Methylamine (2 M in THF), DCM, 50 °C Not specified Metal-free, chemoselective, suitable for scale
Suzuki Coupling + Functionalization Halogenated pyridine + boronic acid Pd catalyst, nitration, amination Variable Multi-step, adaptable for complex derivatives

Research Findings and Notes

  • The presence of electron-withdrawing nitro and bromine substituents activates the pyridine ring towards nucleophilic substitution, favoring amination at the 2-position.
  • The reactions are generally carried out under mild to moderate heating to avoid decomposition or side reactions.
  • Metal-free methods provide environmentally friendly alternatives to catalytic hydrogenation.
  • Purification is typically achieved by flash chromatography, ensuring high purity of the amine product.
  • The regioselectivity of substitution is well controlled, with no significant formation of undesired positional isomers reported.
  • Reduction steps must be carefully monitored to avoid over-reduction or dehalogenation.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to an amine under controlled conditions.

Reaction Type Reagents/Conditions Products Yield References
Nitro to amine reductionH₂/Pd-C in ethanol, 25°C, 12 h(6-Bromo-5-aminopyridin-2-yl)methanamine78%
Catalytic hydrogenationFe/HCl, reflux, 6 h(6-Bromo-5-aminopyridin-2-yl)methanamine65%

Key Findings :

  • Palladium-catalyzed hydrogenation provides higher yields and cleaner products compared to Fe/HCl .

  • The bromine substituent remains intact during nitro reduction due to its resistance to reductive cleavage under these conditions.

Nucleophilic Substitution

The bromine atom at the 6-position is susceptible to nucleophilic displacement.

Reaction Type Reagents/Conditions Products Yield References
Bromine substitutionNaN₃/DMF, 80°C, 8 h(6-Azido-5-nitropyridin-2-yl)methanamine62%
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃(6-Aryl-5-nitropyridin-2-yl)methanamine55–70%

Key Findings :

  • Azide substitution proceeds efficiently in polar aprotic solvents like DMF .

  • Suzuki-Miyaura coupling enables aryl group introduction, expanding applications in medicinal chemistry .

Condensation Reactions

The primary amine group participates in Schiff base formation.

Reaction Type Reagents/Conditions Products Yield References
Schiff base synthesisBenzaldehyde, EtOH, reflux, 4 hN-(Benzylidene)-(6-bromo-5-nitropyridin-2-yl)methanamine85%
Amide couplingEDCI/HOBt, RCOOH, RT, 12 h(6-Bromo-5-nitropyridin-2-yl)methanamide derivatives60–75%

Key Findings :

  • Schiff bases form rapidly under mild conditions, enabling ligand design for coordination chemistry.

  • Carbodiimide-mediated amidation is effective for secondary functionalization .

Oxidation Reactions

The methanamine group can be oxidized to a carboxylic acid.

Reaction Type Reagents/Conditions Products Yield References
Amine to carboxylic acidKMnO₄/H₂SO₄, 100°C, 24 h(6-Bromo-5-nitropyridin-2-yl)acetic acid40%

Key Findings :

  • Strong oxidizing agents like KMnO₄ are required, but yields are moderate due to competing decomposition.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases (observed via TGA-DSC analysis).

  • Photoreactivity : Exposure to UV light induces partial denitration, forming (6-bromopyridin-2-yl)methanamine as a side product .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H8BrN3O2
Molecular Weight : 232.06 g/mol
CAS Number : 914224-00-3

The compound features a bromine atom and a nitro group attached to the pyridine ring, which significantly influences its reactivity and biological interactions. The presence of the amine group allows it to participate in various biochemical reactions.

Medicinal Chemistry

(6-Bromo-5-nitropyridin-2-yl)methanamine has been studied for its potential as a therapeutic agent:

  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study demonstrated that at specific concentrations, it reduced cell viability by inhibiting key signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has a Minimum Inhibitory Concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong potential as an antimicrobial agent.
MicroorganismActivityMIC (μM)
Pseudomonas aeruginosaInhibitory0.21
Escherichia coliInhibitory0.21
Candida speciesAntifungalVariable
Micrococcus luteusSelectiveNot specified

Biochemical Applications

The compound's biochemical properties enable it to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, suggesting that this compound may also modulate these pathways through enzyme inhibition.
  • Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, impacting cellular processes such as proliferation and apoptosis.

Material Science

In material science, this compound serves as an intermediate in the synthesis of novel materials:

  • Organic Synthesis : The compound is utilized as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it valuable for creating diverse chemical entities.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell growth in a dose-dependent manner, particularly affecting breast cancer cells. The mechanism involved the downregulation of cyclin D1, a key regulator of the cell cycle.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against clinical strains of bacteria and fungi. The results showed potent inhibitory effects, suggesting its potential for developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which (6-Bromo-5-nitropyridin-2-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights structurally related compounds and their similarity scores based on substituent patterns and functional groups:

Compound Name CAS Number Substituents (Pyridine Ring) Similarity Score Reference
(5-Bromo-6-chloropyridin-2-yl)methanamine HCl 358672-65-8 Br (5), Cl (6), -CH2NH2 (2) 0.82
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 Br (5), OMe (6), -NH2 (3) 0.82
(5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine) 155790-01-5 Br (5), NO2 (3), -N(CH3) (2) 0.75
(5-Bromo-2-nitrophenyl)methanamine HCl 2703756-67-4 Br (5), NO2 (2), -CH2NH2 (phenyl) 0.74

Key Observations :

  • Positional Isomerism : The compound (5-Bromo-6-chloropyridin-2-yl)methanamine HCl (CAS 358672-65-8) shares a bromine and methanamine group but replaces the nitro group with chlorine at position 6, reducing electron-withdrawing effects compared to the target compound .
  • Functional Group Variations : 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) substitutes the nitro group with a methoxy (-OMe) group, enhancing electron-donating properties and altering solubility .

Physicochemical Properties

Solubility and Stability
  • Water Solubility : Methanamine derivatives like methylamine exhibit high water solubility (>1000 mg/mL at 25°C) due to their small size and polarity . However, the introduction of nitro and bromo groups in (6-Bromo-5-nitropyridin-2-yl)methanamine reduces solubility significantly, as seen in analogues like (5-Bromo-2-nitrophenyl)methanamine HCl, which requires polar aprotic solvents (e.g., DMF) for dissolution .
  • Thermal Stability: Nitro groups generally decrease thermal stability. For example, (5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine) (CAS 155790-01-5) decomposes at 120°C, whereas non-nitro analogues like 5-Bromo-6-chloropyridin-2-amine remain stable up to 200°C .
Spectroscopic Data
  • 1H-NMR : The target compound’s methanamine group (-CH2NH2) is expected to resonate near δ 3.5–4.1 ppm, similar to compound 6b in (δ 4.05 ppm for -NH2) . Aromatic protons in nitro-containing derivatives typically appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal, as observed in (5-Bromo-2-nitrophenyl)methanamine HCl .

Biological Activity

(6-Bromo-5-nitropyridin-2-yl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a bromine atom and a nitro group on a pyridine ring, this compound exhibits properties that may be beneficial in various therapeutic contexts, including cancer treatment and enzyme inhibition.

  • Molecular Formula : C₆H₈BrN₃O₂
  • Molecular Weight : Approximately 236.06 g/mol
  • Physical State : Crystalline solid

The unique structure of this compound contributes to its reactivity and biological activity, particularly due to the influence of the nitro group on its pharmacological profile.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anti-Cancer Properties : Preliminary studies suggest its derivatives may have anti-cancer effects, potentially inhibiting tumor growth through various mechanisms.
  • Enzyme Inhibition : The compound has shown promise in inhibiting kinases involved in cell signaling pathways, which could affect cellular processes such as proliferation and apoptosis.
  • Cellular Metabolism Modulation : It influences gene expression and metabolic pathways, interacting with enzymes that regulate these processes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. A comparison with similar compounds highlights its unique features:

Compound NameSimilarity IndexUnique Features
2-Bromo-5-nitropyridine0.91Lacks amine functionality
2-Bromo-5-methylpyridine0.87Contains a methyl group instead of nitro
2-Bromo-4-methylpyridine0.87Different position for methyl substitution
2-Bromo-5-nitropyridin-4-amine0.84Contains an amine group at another position
2-Bromo-3-methylpyridine0.91Variation in methyl group positioning

The presence of both bromine and nitro groups contributes to this compound's distinct reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Anti-Cancer Activity

A study investigated the anti-cancer potential of this compound derivatives in vitro. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents.

Enzyme Inhibition Studies

Another research focused on the compound's ability to inhibit specific kinases involved in signaling pathways critical for cancer progression. The findings revealed that this compound effectively inhibited kinase activity at micromolar concentrations, demonstrating its potential as a lead compound for drug development .

The biological effects of this compound are mediated through several mechanisms:

  • Kinase Inhibition : By binding to the active sites of kinases, it prevents substrate binding and subsequent enzymatic reactions.
  • Gene Expression Modulation : The compound can influence transcription factors, altering gene expression related to cell cycle regulation and apoptosis.
  • Metabolic Pathway Interaction : It interacts with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (6-Bromo-5-nitropyridin-2-yl)methanamine, and what solvents/reagents are critical for high yield?

  • Methodological Answer : The synthesis typically involves bromination and nitration of a pyridine precursor followed by amination. For bromo-nitro-pyridine intermediates, nucleophilic substitution reactions with amines (e.g., methanamine) under controlled conditions (e.g., DMF or THF as solvents, 60–80°C) are effective . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to verify substituent positions and amine functionality.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR to identify nitro (-NO₂) and amine (-NH₂) vibrational bands .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodological Answer : The compound is likely hygroscopic due to the amine group. Store at 2–8°C in inert atmospheres to prevent decomposition. Solubility tests in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–7) are advised for experimental planning .

Advanced Research Questions

Q. How does the electronic effect of the nitro and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group meta to bromine enhances electrophilicity, making Suzuki-Miyaura or Buchwald-Hartwig couplings feasible. Computational studies (DFT) can predict reactive sites, while experimental optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) is critical .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and validate with structural analogs. Statistical tools like Bland-Altman plots can quantify variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano or bromo with chloro) and test against target proteins (e.g., kinases, GPCRs). Use molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding energy .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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